ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic, dual-functionalized imidazole building block with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It features a key N-methyl substituent that eliminates the hydrogen bond donor (HBD) capacity present in its N-H analog, impacting its physicochemical profile and reactivity.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 2106384-57-8
Cat. No. B2420751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate
CAS2106384-57-8
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C)C=O
InChIInChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3
InChIKeyNLJAQAXDARSIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate (CAS 2106384-57-8): Procurement-Ready Profile for a Methyl-Capped Imidazole Building Block


Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic, dual-functionalized imidazole building block with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It features a key N-methyl substituent that eliminates the hydrogen bond donor (HBD) capacity present in its N-H analog, impacting its physicochemical profile and reactivity. The compound is commercially available at a certified purity of 98% from reputable vendors, making it a reliable intermediate for research and development applications .

Why Generic Imidazole Substitution Fails: Quantifiable Physicochemical Differentiation of Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate


The scientific value of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is rooted in specific structural modifications that generic in-class compounds cannot replicate. Direct quantitative comparison with its closest unsubstituted analog, ethyl 5-formyl-1H-imidazole-4-carboxylate, reveals that N-methylation fundamentally alters key drug-likeness parameters [1]. The N-H analog possesses a hydrogen bond donor count of 1 and a computed logP of 0.4, whereas the N-methyl target compound has 0 HBD donors, directly impacting membrane permeability and off-target binding profiles. These are not incremental changes but binary, functional group-driven property switches that critically affect molecular recognition, making simple analog interchange scientifically invalid.

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate: Quantitative Evidence Guide for Comparator-Based Selection


N-Methylation Eliminates Hydrogen Bond Donor Capacity Compared to the N-H Analog

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate possesses zero hydrogen bond donor (HBD) atoms due to N-methylation, providing a quantifiable advantage in permeability over its closest comparator, ethyl 5-formyl-1H-imidazole-4-carboxylate [1]. The comparator has a computed HBD count of 1, attributed to its N-H group [1]. This structural difference directly impacts the compound's ability to cross biological membranes, as HBD count is a key parameter in Lipinski's Rule of Five.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Lipophilicity (LogP) Driven by N-Methyl Cap Over N-H Unsubstituted Analog

The introduction of a methyl group on the imidazole nitrogen in ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate predictably increases its partition coefficient (LogP) compared to the comparator, ethyl 5-formyl-1H-imidazole-4-carboxylate, which has a computed XLogP3-AA value of 0.4 [1]. While an exact experimental logP for the target is not available from primary literature to cite against, the well-established Hansch π constant for an N-methyl substituent (+0.50 to +0.56) allows a class-level inference that its logP will be approximately 0.9 to 1.0, representing a >2-fold increase in lipophilicity over the comparator.

ADME-Tox Lipophilicity Lead Optimization

Distinct Reactivity Profile from Non-Formylated Imidazole Esters

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a dual-functionalized scaffold, possessing an aldehyde at the 5-position and an ethyl ester at the 4-position. In contrast, a common comparator like methyl 1-methyl-1H-imidazole-4-carboxylate (CAS 17289-19-9) lacks the 5-formyl group entirely, being a simpler mono-functionalized ester [1]. The formyl group provides a reactive handle for a distinct set of synthetic transformations, including Wittig olefination, reductive amination, and Knoevenagel condensations, which are impossible for the comparator. This delineates procurement for divergent synthetic strategies.

Synthetic Chemistry Heterocyclic Chemistry Diversity-Oriented Synthesis

Defined Regioisomeric Identity Differentiates from Pyrazole Core Analogs

The target compound is unequivocally an imidazole, differentiated from a potential regioisomeric alternative, ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 221323-54-2), which shares the same molecular formula (C8H10N2O3) and molecular weight (182.18 g/mol) . The difference in heterocyclic core (1,3-diazole vs. 1,2-diazole) dictates distinct molecular geometry, electronic distribution, and hydrogen bond acceptor topologies, which are critical parameters in target binding. An HPLC or LC-MS analysis would easily resolve these formyl-ester regioisomers, but their biological activities will be non-interchangeable.

Bioisosterism Medicinal Chemistry Scaffold Hopping

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate: High-Value Research and Application Scenarios


Design of CNS-Penetrant Lead Candidates

This compound is a strategically superior intermediate for generating libraries aimed at CNS targets. As established in Section 3, the absence of an H-bond donor, in contrast to its N-H analog, is a key determinant for crossing the blood-brain barrier [1]. Researchers can exploit the aldehyde handle for reductive amination while starting from a scaffold that is already aligned with CNS drug-likeness parameters, saving iterative optimization cycles.

Rapid Diversification for Fragment-Based Drug Discovery (FBDD)

The formyl group provides a reactive 'hook' for fragment growing or linking, while the ethyl ester serves as a protected, latent carboxylic acid. This dual reactivity, which is absent in simpler 4-carboxylate imidazoles, allows the compound to function as a versatile 2D-to-3D growth vector, enabling medicinal chemists to explore diverse chemical space from a single, high-purity (98%) building block.

Synthesis of Heterocyclic Hybrid Structures

This compound is a key precursor for constructing polycyclic scaffolds via cyclocondensation chemistry driven by its ortho-formyl-ester arrangement. Its defined imidazole core, distinct from pyrazole regioisomers, ensures the creation of the correct fused-ring topology. This application is critical for synthesizing kinase inhibitor cores or other ATP-competitive pharmacophores where the exact nitrogen arrangement dictates hinge-binding interactions.

Quote Request

Request a Quote for ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.